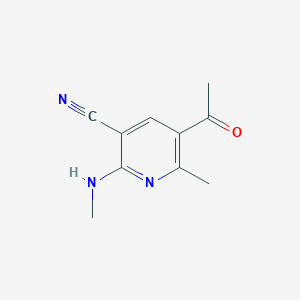![molecular formula C14H13ClN2O3S B2494152 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide CAS No. 1043158-73-1](/img/structure/B2494152.png)
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide, also known as CES-2, is a novel small molecule inhibitor that has gained significant interest in the scientific community due to its potential applications in cancer research. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth in various cancer types.
Mechanism Of Action
The mechanism of action of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer types. CAIX plays a critical role in regulating the pH of the tumor microenvironment, and its inhibition by 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide leads to acidification of the tumor microenvironment, resulting in decreased tumor growth and increased sensitivity to chemotherapy.
Biochemical And Physiological Effects
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has been shown to have minimal toxicity and no significant side effects in preclinical studies. In addition, it has been demonstrated to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has also been shown to have a synergistic effect when combined with other chemotherapeutic agents, making it a promising candidate for combination therapy.
Advantages And Limitations For Lab Experiments
The advantages of using 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide in lab experiments include its high potency and selectivity for CAIX, its ability to inhibit tumor growth and induce apoptosis, and its good pharmacokinetic properties. However, the limitations of using 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide in lab experiments include its high cost and the need for further studies to determine its efficacy and safety in clinical trials.
Future Directions
There are several future directions for the research and development of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide. One direction is to further investigate the mechanism of action of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide and its potential applications in combination therapy with other chemotherapeutic agents. Another direction is to study the efficacy and safety of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide in clinical trials for cancer therapy. Additionally, 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide could be explored for its potential applications in other diseases, such as autoimmune disorders and metabolic diseases.
Synthesis Methods
The synthesis of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-2-nitropyridine with 4-aminobenzenesulfonyl chloride, followed by reduction with tin (II) chloride to obtain the intermediate product. The intermediate product is then reacted with ethyl chloroformate to obtain the final product, 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide.
Scientific Research Applications
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has been demonstrated to induce apoptosis and inhibit angiogenesis, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-chloro-N-(4-ethylsulfonylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-2-21(19,20)12-5-3-11(4-6-12)17-14(18)10-7-8-16-13(15)9-10/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVLCQCOKLWPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

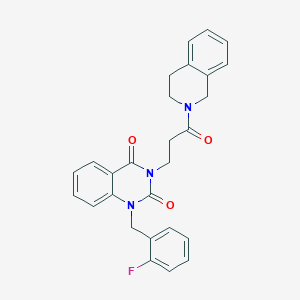
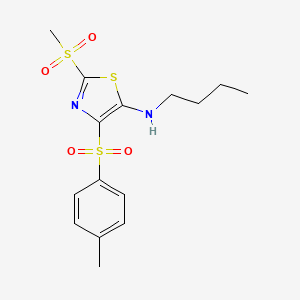
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2494073.png)
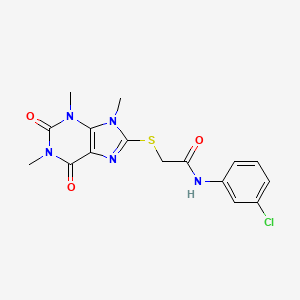
![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)
![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)
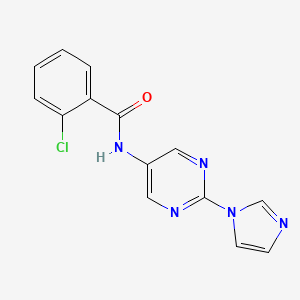
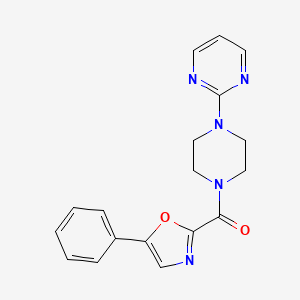
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)
![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)
